molecular formula C25H21N5O9S2 B12380509 Antidiabetic agent 2

Antidiabetic agent 2

Cat. No.: B12380509
M. Wt: 599.6 g/mol
InChI Key: FCVWRMOTYDEKQU-IOXNKQMXSA-N
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Description

Antidiabetic agent 2 is a compound used in the treatment of type 2 diabetes mellitus. This compound helps in regulating blood glucose levels by targeting specific pathways involved in glucose metabolism. It is part of a broader class of antidiabetic drugs that aim to improve insulin sensitivity, enhance insulin secretion, or reduce glucose production in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antidiabetic agent 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Antidiabetic agent 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while reduction of a ketone group may produce a secondary alcohol .

Scientific Research Applications

Antidiabetic agent 2 has a wide range of scientific research applications:

Mechanism of Action

Antidiabetic agent 2 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. It enhances insulin sensitivity by activating insulin receptors and downstream signaling pathways, leading to increased glucose uptake by cells. Additionally, it inhibits hepatic glucose production by modulating key enzymes involved in gluconeogenesis . The compound also affects the secretion of incretin hormones, which play a role in regulating insulin release from the pancreas .

Comparison with Similar Compounds

Similar Compounds

    Metformin: A widely used antidiabetic drug that primarily reduces hepatic glucose production.

    Sulfonylureas: Stimulate insulin secretion from pancreatic beta cells.

    Thiazolidinediones: Improve insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs).

    Sodium-glucose cotransporter-2 (SGLT-2) inhibitors: Reduce glucose reabsorption in the kidneys

Uniqueness

Antidiabetic agent 2 is unique in its dual mechanism of action, targeting both insulin sensitivity and hepatic glucose production. This dual action provides a more comprehensive approach to managing blood glucose levels compared to other antidiabetic agents that primarily focus on a single pathway .

Properties

Molecular Formula

C25H21N5O9S2

Molecular Weight

599.6 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[4-[(Z)-[3-[2-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide

InChI

InChI=1S/C25H21N5O9S2/c1-41(38,39)30-10-15-9-28(11-17(15)27-30)21(33)12-29-24(36)20(40-25(29)37)6-13-2-4-16(5-3-13)26-23(35)14-7-18(31)22(34)19(32)8-14/h2-8,10,31-32,34H,9,11-12H2,1H3,(H,26,35)/b20-6-

InChI Key

FCVWRMOTYDEKQU-IOXNKQMXSA-N

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)/SC3=O

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)C(=CC4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)SC3=O

Origin of Product

United States

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